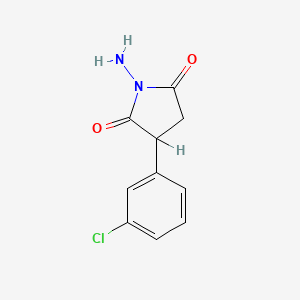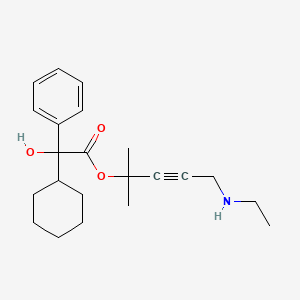
RCC-36 free base
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Análisis De Reacciones Químicas
RCC-36 free base undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of corresponding ketones or aldehydes, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
RCC-36 free base has been studied for its pharmacological actions, particularly in relation to its effects on the human urinary bladder muscle . It has shown potential as an antimuscarinic and calcium-antagonist agent, which makes it a candidate for the treatment of overactive bladder. Additionally, this compound has been compared with other antimuscarinic drugs in terms of its effects on human detrusor smooth muscle . Its applications in scientific research extend to the fields of chemistry, biology, medicine, and industry.
Mecanismo De Acción
The mechanism of action of RCC-36 free base involves its interaction with muscarinic receptors and calcium channels. By blocking these receptors and channels, this compound can inhibit the contraction of smooth muscle in the urinary bladder, thereby reducing symptoms of overactive bladder . The molecular targets and pathways involved include the muscarinic acetylcholine receptors and voltage-gated calcium channels.
Comparación Con Compuestos Similares
RCC-36 free base is similar to other antimuscarinic and calcium-antagonist agents, such as terodiline and NS-21 . this compound has unique properties that distinguish it from these compounds. For example, while terodiline is associated with proarrhythmic activity due to its combined inhibition of potassium and calcium currents, this compound primarily inhibits L-type calcium currents without significantly affecting potassium currents . This makes this compound a potentially safer alternative for the treatment of overactive bladder.
Similar Compounds
- Terodiline
- NS-21
- Temiverine (parent compound)
Propiedades
Número CAS |
146205-91-6 |
|---|---|
Fórmula molecular |
C22H31NO3 |
Peso molecular |
357.5 g/mol |
Nombre IUPAC |
[5-(ethylamino)-2-methylpent-3-yn-2-yl] 2-cyclohexyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C22H31NO3/c1-4-23-17-11-16-21(2,3)26-20(24)22(25,18-12-7-5-8-13-18)19-14-9-6-10-15-19/h5,7-8,12-13,19,23,25H,4,6,9-10,14-15,17H2,1-3H3 |
Clave InChI |
BWTHWMSRTKTAFC-UHFFFAOYSA-N |
SMILES canónico |
CCNCC#CC(C)(C)OC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


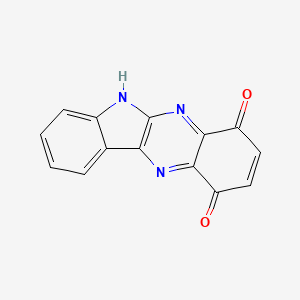

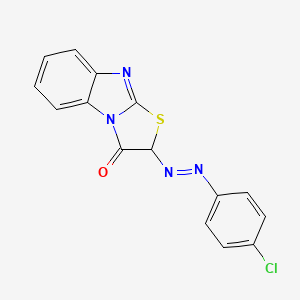

![2-[1,1'-Biphenyl]-2-yl-4-chloro-6-phenyl-1,3,5-triazine](/img/structure/B12811985.png)

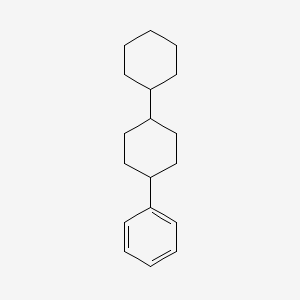


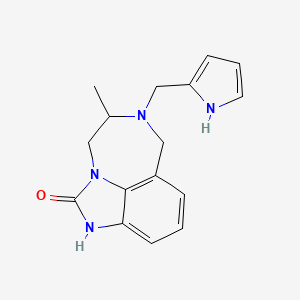
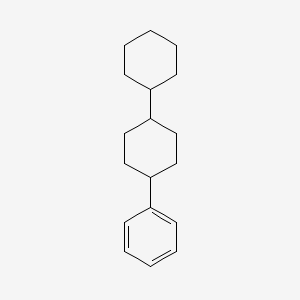
![2-phenyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12812042.png)
